2-ethyl-N-(4-iodophenyl)butanamide
Description
2-ethyl-N-(4-iodophenyl)butanamide is a substituted butanamide derivative characterized by a 2-ethylbutanamide backbone and a 4-iodophenyl substituent. The iodine atom at the para position of the phenyl ring distinguishes it from other analogs, likely influencing its polarity, solubility, and molecular interactions .
Properties
Molecular Formula |
C12H16INO |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
2-ethyl-N-(4-iodophenyl)butanamide |
InChI |
InChI=1S/C12H16INO/c1-3-9(4-2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
XZKFJPBVYOMUGH-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)I |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-ethyl-N-(4-iodophenyl)butanamide with four analogs derived from the provided evidence:
*Estimated based on molecular formula.
Key Observations:
- Molecular Weight : The iodine atom in this compound increases its molecular weight (~323.18 g/mol) compared to simpler analogs like N-(4-acetylphenyl)butanamide (205.26 g/mol) .
- Polarity : The para-iodo substituent introduces moderate polarity, intermediate between the highly polar acetyl group (electron-withdrawing) and the hydrophobic ethoxy group (electron-donating) .
- Lipophilicity : The ethyl branch in 2-ethyl-N-(4-methylbenzyl)butanamide (LogP ~3.0 estimated) suggests higher lipophilicity than the iodine analog, which may have a LogP ~2.5 due to iodine’s polarizability .
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